molecular formula C15H9BrO2 B4631828 1-benzofuran-2-yl(4-bromophenyl)methanone CAS No. 29555-25-7

1-benzofuran-2-yl(4-bromophenyl)methanone

Cat. No. B4631828
CAS RN: 29555-25-7
M. Wt: 301.13 g/mol
InChI Key: SBSLXDAOHXKKNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives involves various chemical reactions, utilizing starting materials such as substituted phenacyl bromide and derivatives of 2-hydroxy-benzaldehyde in the presence of anhydrous K2CO3 in acetonitrile at room temperature. This method has been applied to produce a wide range of benzofuran-2-yl(phenyl)methanone derivatives, demonstrating the versatility of the synthetic approach in generating compounds with varying substituent patterns for further study and application (Ali et al., 2020).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including 1-benzofuran-2-yl(4-bromophenyl)methanone, is typically confirmed through spectroscopic techniques such as IR, 1H, and 13C NMR, and mass spectrometry. These methods provide detailed information about the molecular constitution and spatial arrangement of atoms within the compound, essential for understanding its chemical behavior and interactions (Ashok et al., 2017).

Chemical Reactions and Properties

Benzofuran derivatives exhibit a range of chemical reactions and properties, including their ability to act as α-amylase inhibitors and radical scavengers. These activities highlight the chemical reactivity of the benzofuran core and its potential utility in developing therapeutic agents. The para-substituted compounds within this class have shown particularly promising activity, underscoring the impact of substituent positioning on chemical properties (Ali et al., 2020).

Physical Properties Analysis

The physical properties of 1-benzofuran-2-yl(4-bromophenyl)methanone derivatives, such as solubility, melting point, and crystal structure, are crucial for determining their suitability for various applications. Crystallographic studies provide insights into the compound's stability and intermolecular interactions, which are essential for designing materials with desired physical characteristics (Choi et al., 2007).

Chemical Properties Analysis

The chemical properties of benzofuran derivatives are influenced by their molecular structure, with functional groups and substituents playing a significant role in determining reactivity and interaction with biological targets. Studies on the antimicrobial and antioxidant activities of these compounds have shown that specific structural modifications can enhance their bioactivity, making them potential candidates for drug development and other applications (Kenchappa et al., 2016).

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Antimicrobial Properties : Several studies have synthesized derivatives of benzofuran-2-yl(phenyl)methanone, demonstrating significant antimicrobial and antifungal activities. For instance, Ashok et al. (2017) synthesized substituted phenyl methanones under microwave irradiation, finding them effective against various bacterial and fungal strains (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017). Similarly, Kenchappa et al. (2016) reported the antimicrobial activity of new benzofuran derivatives (Kenchappa, Bodke, Telkar, Sindhe, & Giridhar, 2016).

Inhibition of α-Amylase and Radical Scavenging

  • α-Amylase Inhibitors and Radical Scavengers : Ali et al. (2020) synthesized benzofuran-2-yl(phenyl)methanones which were found to inhibit α-amylase and act as radical scavengers. These compounds demonstrated potential in controlling postprandial hyperglycemia (Ali, Rafique, Khan, Chigurupati, Ji, Wadood, Rehman, Salar, Iqbal, Taha, Perveen, & Ali, 2020).

Molecular and Spectroscopic Studies

  • Molecular Property Analysis : Barım and Akman (2021) focused on the synthesis and theoretical/experimental characterization of a novel benzofuran-based acrylamide monomer, contributing to a deeper understanding of the molecular properties of such compounds (Barım & Akman, 2021).

Antiproliferative Effects

Probing β-Amyloid Plaques

  • Detection of β-Amyloid Plaques : In the field of neurology, Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives for use as probes for β-amyloid plaques. These compounds showed high affinity for Aβ(1-42) aggregates, suggesting their utility in Alzheimer's disease research (Cui, Ono, Kimura, Liu, & Saji, 2011).

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization : Researchers like Zhang et al. (2012) have focused on the synthesis of novel benzofuran-2-yl methanone derivatives, further characterized by various spectroscopic techniques. Such studies are fundamental to understanding the chemical properties of these compounds (Zhang, Yan, Li, & Gao, 2012).

properties

IUPAC Name

1-benzofuran-2-yl-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSLXDAOHXKKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183738
Record name Ketone,2-benzofuranyl p-bromophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-2-yl(4-bromophenyl)methanone

CAS RN

29555-25-7
Record name Ketone,2-benzofuranyl p-bromophenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029555257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone,2-benzofuranyl p-bromophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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